Cas no 1540941-66-9 (3-(2-Aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one)

3-(2-Aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one 化学的及び物理的性質
名前と識別子
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- 1540941-66-9
- EN300-7197049
- 3-(2-aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one
- 3-(2-Aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one
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- インチ: 1S/C5H9N3O2/c1-8-4(2-3-6)7-10-5(8)9/h2-3,6H2,1H3
- InChIKey: SXNPHTLGOWLKIJ-UHFFFAOYSA-N
- ほほえんだ: O1C(N(C)C(CCN)=N1)=O
計算された属性
- せいみつぶんしりょう: 143.069476538g/mol
- どういたいしつりょう: 143.069476538g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 67.9Ų
3-(2-Aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7197049-0.25g |
3-(2-aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one |
1540941-66-9 | 95.0% | 0.25g |
$906.0 | 2025-03-12 | |
Enamine | EN300-7197049-0.05g |
3-(2-aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one |
1540941-66-9 | 95.0% | 0.05g |
$827.0 | 2025-03-12 | |
Enamine | EN300-7197049-0.1g |
3-(2-aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one |
1540941-66-9 | 95.0% | 0.1g |
$867.0 | 2025-03-12 | |
Enamine | EN300-7197049-2.5g |
3-(2-aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one |
1540941-66-9 | 95.0% | 2.5g |
$1931.0 | 2025-03-12 | |
Enamine | EN300-7197049-10.0g |
3-(2-aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one |
1540941-66-9 | 95.0% | 10.0g |
$4236.0 | 2025-03-12 | |
Enamine | EN300-7197049-0.5g |
3-(2-aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one |
1540941-66-9 | 95.0% | 0.5g |
$946.0 | 2025-03-12 | |
Enamine | EN300-7197049-1.0g |
3-(2-aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one |
1540941-66-9 | 95.0% | 1.0g |
$986.0 | 2025-03-12 | |
Enamine | EN300-7197049-5.0g |
3-(2-aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one |
1540941-66-9 | 95.0% | 5.0g |
$2858.0 | 2025-03-12 |
3-(2-Aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one 関連文献
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
3-(2-Aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-oneに関する追加情報
Introduction to 3-(2-Aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one (CAS No. 1540941-66-9) in Modern Chemical Biology
3-(2-Aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one (CAS No. 1540941-66-9) is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the oxadiazole class, which is well-known for its broad spectrum of pharmacological applications. The presence of both amino and methyl substituents in its structure enhances its reactivity and makes it a promising candidate for further exploration in drug discovery and medicinal chemistry.
The 1,2,4-oxadiazole core is a key feature of this molecule, contributing to its stability and versatility in various chemical reactions. Oxadiazoles have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of atoms in 3-(2-aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one allows for interactions with biological targets that could lead to novel therapeutic interventions.
In recent years, there has been a surge in research focused on designing small molecules that can modulate biological pathways associated with diseases. The 2-aminoethyl side chain in this compound provides a flexible structure that can be modified to enhance binding affinity to specific proteins or enzymes. This adaptability makes it an attractive scaffold for developing targeted therapies.
One of the most compelling aspects of 3-(2-aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling and are often implicated in cancer and inflammatory diseases. The oxadiazole ring can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. Furthermore, the aminoethyl group can be further functionalized to improve selectivity and reduce off-target effects.
Recent studies have demonstrated the efficacy of oxadiazole derivatives in preclinical models. For instance, modifications of the 1,2,4-oxadiazole core have led to compounds with improved solubility and bioavailability. These findings suggest that 3-(2-aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one could be a valuable starting point for developing new drugs that address unmet medical needs.
The synthesis of this compound involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The introduction of the methyl group at the 4-position enhances the stability of the oxadiazole ring while maintaining its reactivity. This balance is critical for ensuring that the compound retains its biological activity during drug development processes.
Another area of interest is the use of 3-(2-aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one as a tool compound in biochemical assays. Its ability to interact with biological targets makes it useful for studying enzyme mechanisms and identifying new therapeutic agents. Researchers have leveraged this compound to develop high-throughput screening assays that can rapidly identify lead compounds for further optimization.
The pharmaceutical industry has taken note of the potential of oxadiazole derivatives like 3-(2-aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one. Several companies are currently exploring its applications in oncology and inflammatory diseases. The compound’s ability to modulate key signaling pathways makes it a promising candidate for clinical trials in these areas.
In conclusion,3-(2-aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one (CAS No. 1540941-66-9) represents a significant advancement in chemical biology research. Its unique structure and potential biological activities position it as a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound,it is likely to play an increasingly important role in addressing some of the most challenging medical conditions facing society today.
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